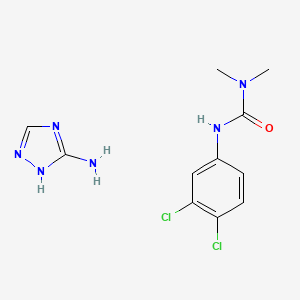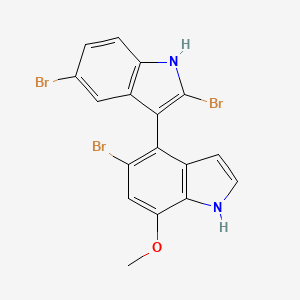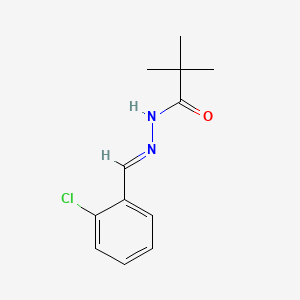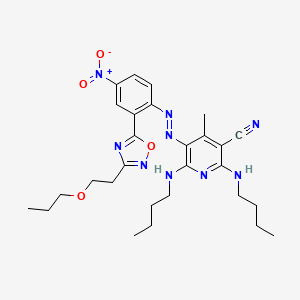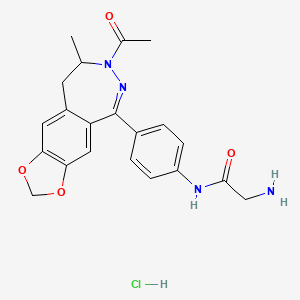
733How0WT3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Niobium(IV) iodide can be synthesized by the decomposition of niobium(V) iodide under a vacuum at temperatures ranging from 206 to 270°C . This method involves heating niobium(V) iodide in a controlled environment to produce niobium(IV) iodide as a grey solid. The reaction conditions must be carefully maintained to ensure the purity and yield of the product.
化学反応の分析
Niobium(IV) iodide undergoes several types of chemical reactions, including:
Oxidation: Niobium(IV) iodide can be oxidized to form higher oxidation states of niobium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Niobium(IV) iodide can participate in substitution reactions where the iodide ions are replaced by other halides or ligands.
Common reagents used in these reactions include halogens, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Niobium(IV) iodide has several scientific research applications:
Chemistry: It is used in the study of halide chemistry and the synthesis of other niobium compounds.
Materials Science: Niobium(IV) iodide is of interest in the development of new materials with unique electronic and structural properties.
作用機序
The mechanism by which niobium(IV) iodide exerts its effects is primarily through its ability to form strong bonds with other elements and compounds. Its molecular structure, consisting of NbI₆ octahedra connected by edges, allows for various interactions and reactions . The polarization observed in ferroelectric applications is due to the interchain sliding along the chain direction, which can be influenced by external pressures .
類似化合物との比較
Niobium(IV) iodide can be compared to other niobium halides such as niobium(III) iodide (NbI₃) and niobium(V) iodide (NbI₅). While all these compounds share similar chemical properties, niobium(IV) iodide is unique in its ability to exhibit sliding ferroelectricity . Other similar compounds include niobium(IV) fluoride (NbF₄), niobium(IV) chloride (NbCl₄), and niobium(IV) bromide (NbBr₄), which differ in their halide components and specific applications .
特性
CAS番号 |
1190929-48-6 |
|---|---|
分子式 |
C19H21FN2S |
分子量 |
330.4 g/mol |
IUPAC名 |
2-[3-[(1S)-1-(2-fluoropyridin-3-yl)ethyl]-1-benzothiophen-2-yl]-N-methyl-N-(114C)methylethanamine |
InChI |
InChI=1S/C19H21FN2S/c1-13(14-8-6-11-21-19(14)20)18-15-7-4-5-9-16(15)23-17(18)10-12-22(2)3/h4-9,11,13H,10,12H2,1-3H3/t13-/m0/s1/i2+2 |
InChIキー |
KLFVGKSTNOVPOR-BZKFDBJXSA-N |
異性体SMILES |
C[C@@H](C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)[14CH3] |
正規SMILES |
CC(C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
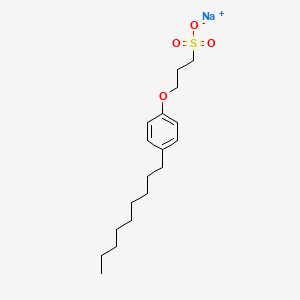
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)

